Product packaging for 1-Isobutylnaphthalene(Cat. No.:CAS No. 16727-91-6)

1-Isobutylnaphthalene

Cat. No.: B103239
CAS No.: 16727-91-6
M. Wt: 184.28 g/mol
InChI Key: ZYFTVCJVNRKBCC-UHFFFAOYSA-N
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Description

1-Isobutylnaphthalene is a specialized alkylated naphthalene derivative that serves as a valuable building block in organic chemistry and materials science research . As a monosubstituted naphthalene, it provides a reactive site for further functionalization through electrophilic aromatic substitution reactions, where the isobutyl group influences the regioselectivity of incoming substituents . In material science, alkylated naphthalenes are investigated for their properties as synthetic base oils and for their ability to solvate polar additives due to the aromatic core . This compound is strictly for research applications and is not intended for diagnostic or therapeutic uses. Researchers can utilize this compound as a precursor in the synthesis of more complex organic architectures and for exploring the physicochemical properties of alkyl-aromatic systems .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16 B103239 1-Isobutylnaphthalene CAS No. 16727-91-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16727-91-6

Molecular Formula

C14H16

Molecular Weight

184.28 g/mol

IUPAC Name

1-(2-methylpropyl)naphthalene

InChI

InChI=1S/C14H16/c1-11(2)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11H,10H2,1-2H3

InChI Key

ZYFTVCJVNRKBCC-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=CC2=CC=CC=C21

Canonical SMILES

CC(C)CC1=CC=CC2=CC=CC=C21

Other CAS No.

16727-91-6

Synonyms

1-Isobutylnaphthalene

Origin of Product

United States

Synthetic Methodologies for 1 Isobutylnaphthalene and Its Derivatives

Established Synthetic Pathways to 1-Isobutylnaphthalene

Traditional syntheses of this compound and related alkylnaphthalenes rely on a set of robust and well-documented reactions. These include Grignard reagent-mediated alkylations, condensation-reduction sequences, direct reduction of carbonyl precursors via methods like the Wolff-Kishner reduction, and the combination of Friedel-Crafts acylation with a subsequent reduction step.

Grignard reagents are powerful nucleophiles used extensively in organic synthesis for forming new carbon-carbon bonds. wikipedia.orgleah4sci.comlibretexts.org The synthesis of 1-alkylnaphthalenes frequently employs the 1-naphthyl Grignard reagent, 1-naphthylmagnesium bromide, which is prepared by reacting 1-bromonaphthalene (B1665260) with magnesium turnings in an ether solvent. lscollege.ac.in

A direct synthesis of this compound involves the reaction of 1-naphthylmagnesium bromide with methallyl chloride. This reaction forms an olefinic intermediate, which is subsequently hydrogenated to yield the final saturated isobutyl group. The hydrogenation is typically carried out using a copper chromite catalyst, with careful temperature control to prevent the reduction of the naphthalene (B1677914) ring itself.

This Grignard-based strategy is versatile and has been adapted for other alkylnaphthalenes. For instance, 1-ethylnaphthalene (B72628) can be prepared by reacting 1-naphthylmagnesium bromide with diethyl sulfate, and 1-butylnaphthalene (B155879) can be synthesized using butyl-p-toluenesulfonate as the alkylating agent.

Multi-step strategies involving an initial condensation reaction followed by one or more reduction steps provide another established route to alkylnaphthalenes. These methods build the desired alkyl chain on the naphthalene ring by first introducing a functional group that can be chemically reduced to an alkane.

One such pathway to 1-butylnaphthalene, a homolog of this compound, begins with the condensation of butyronitrile (B89842) with 1-naphthylmagnesium bromide. This reaction forms an intermediate ketimine, which upon hydrolysis yields 1-(1-naphthyl)1-butanone. The carbonyl group of this ketone is then reduced to a methylene (B1212753) group to give the final product. A similar approach involves the condensation of an aldehyde, such as butyraldehyde, with the 1-naphthyl Grignard reagent. This produces a secondary alcohol (a carbinol), which is then dehydrated to form an olefin, 1-(1-naphthyl)1-butene. The synthesis is completed by the hydrogenation of this olefin.

Table 1: Comparison of Established Synthetic Pathways
MethodNaphthalene Starting MaterialKey ReagentsIntermediate(s)Final Product Example
Grignard Alkylation1-BromonaphthaleneMg, Methallyl chloride, H2/Copper chromite1-Naphthylmagnesium bromide, OlefinThis compound
Condensation/Reduction1-BromonaphthaleneMg, Butyronitrile, H2O; then ReductionKetimine, Ketone1-Butylnaphthalene
Wolff-Kishner ReductionNaphthaleneAcyl chloride, AlCl3; then N2H4, KOHAlkyl naphthyl ketoneAlkylnaphthalene vedantu.com
Friedel-Crafts/ReductionNaphthaleneIsobutyryl chloride, AlCl3; then ReductionIsopropyl-1-naphthyl ketoneThis compound unt.edu

The Wolff-Kishner reduction is a fundamental reaction in organic chemistry used to deoxygenate aldehydes and ketones, converting a carbonyl group directly into a methylene (CH₂) group. wikipedia.orgorganic-chemistry.org The reaction involves the formation of a hydrazone intermediate by treating the carbonyl compound with hydrazine (B178648) (NH₂NH₂), followed by decomposition of the hydrazone under strongly basic conditions (e.g., potassium hydroxide) at high temperatures to yield the alkane and nitrogen gas. vedantu.comwikipedia.orglumenlearning.com

In the context of naphthalene synthesis, the Wolff-Kishner reduction is particularly valuable for converting alkyl naphthyl ketones into the corresponding alkylnaphthalenes. vedantu.com For example, propyl-1-naphthyl ketone can be reduced to 1-butylnaphthalene using this method. The ketone precursor is synthesized via the condensation of butyronitrile and 1-naphthylmagnesium bromide. Of several methods tested for preparing 1-butylnaphthalene, the Wolff-Kishner reduction of the ketone was reported to be the most practical, providing the highest yield of pure material with the least amount of labor. The reaction is often carried out in a high-boiling solvent like ethylene (B1197577) glycol to achieve the necessary high temperatures. vedantu.comlumenlearning.com

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing the introduction of an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgnih.govmt.com This reaction is a key first step in a two-step sequence to produce alkylnaphthalenes. organic-chemistry.org

For the synthesis of this compound, the literature describes the preparation of the intermediate isopropyl-1-naphthyl ketone via the Friedel-Crafts reaction. unt.edu Naphthalene is reacted with an appropriate acylating agent, like isobutyryl chloride, and AlCl₃. The resulting ketone is then reduced to yield this compound. unt.edu The reduction of the ketone can be accomplished using methods such as catalytic hydrogenation with a nickel catalyst or via the Wolff-Kishner or Clemmensen reductions. organic-chemistry.org

An important consideration in the Friedel-Crafts acylation of naphthalene is regioselectivity. The reaction can lead to substitution at either the 1-position (α) or the 2-position (β). myttex.netrsc.orgstackexchange.com The ratio of α to β isomers can be influenced by reaction conditions such as solvent, temperature, and reactant concentrations. myttex.netrsc.org Generally, α-acylation is kinetically favored, while the β-isomer is the thermodynamically more stable product. stackexchange.com

Novel Synthetic Approaches to this compound and Related Naphthalene Scaffolds

Beyond the classical methods, the field of synthetic chemistry is continuously evolving, with new strategies being developed for the construction of complex aromatic systems. These novel approaches often feature greater efficiency, milder conditions, and unique pathways that can access a wide range of derivatives.

A recently developed and powerful strategy for synthesizing substituted naphthalene derivatives involves the skeletal editing of isoquinolines through a nitrogen-to-carbon (N-to-C) transmutation. nih.govbohrium.com This innovative method provides a direct route to the naphthalene core by replacing the nitrogen atom in the isoquinoline (B145761) ring with a carbon atom. nih.govresearchgate.net

The reaction is inspired by the Wittig reaction and utilizes an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source. nih.govnih.gov The key to the transformation is a proposed mechanism involving the formation of a triene intermediate through the ring-opening of the isoquinoline. This intermediate then undergoes a 6π-electrocyclization followed by an elimination process to afford the final substituted naphthalene product. nih.govbohrium.comresearchgate.net

This methodology demonstrates broad functional group tolerance, allowing for the synthesis of a diverse array of substituted naphthalenes. nih.gov Isoquinolines bearing various substituents, including alkyl, aryl, bromo, chloro, fluoro, ether, and thioether groups, have been successfully converted into their corresponding naphthalene derivatives. nih.gov This N-to-C transmutation represents a significant advance in synthetic chemistry, providing a one-step process to precisely swap a nitrogen atom for a CH unit, thereby expanding the toolkit for creating functionalized naphthalene scaffolds. nih.gov

Table 2: Substrate Scope of Nitrogen-to-Carbon Transmutation
Starting Material (Isoquinoline Derivative)Key ReagentResulting Product (Naphthalene Derivative)Reference
1-MethylisoquinolinePhosphonium ylide1-Methylnaphthalene (B46632) nih.gov
1-PhenylisoquinolinePhosphonium ylide1-Phenylnaphthalene nih.gov
6-BromoisoquinolinePhosphonium ylide2-Bromonaphthalene nih.gov
6-ChloroisoquinolinePhosphonium ylide2-Chloronaphthalene nih.gov
7-FluoroisoquinolinePhosphonium ylide2-Fluoronaphthalene nih.gov
6-MethoxyisoquinolinePhosphonium ylide2-Methoxynaphthalene nih.gov

Multi-component Reaction Systems for Naphthol Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. sci-hub.seresearchgate.net These reactions are valued for their atom economy, reduced reaction times, and the ability to generate diverse molecular libraries. sci-hub.se In the context of naphthalene chemistry, MCRs involving 2-naphthol (B1666908) are particularly useful for creating a wide array of derivatives. fardapaper.ir

One prominent example is the Betti reaction, a one-pot, three-component condensation of 2-naphthol, an aldehyde, and an amine to produce 1-(α-aminoalkyl)-2-naphthol derivatives. sci-hub.se Researchers have developed an environmentally friendly protocol for this reaction using H-ZSM-5, a recoverable and reusable zeolite catalyst, at room temperature. sci-hub.se This method demonstrates high to excellent yields (76-92%) with short reaction times and accommodates a variety of substituted aromatic aldehydes and cyclic amines. sci-hub.se

Another significant MCR is the synthesis of 1-carbamato-alkyl-2-naphthol derivatives from the reaction of 2-naphthol, aromatic aldehydes, and a carbamate. researchgate.net These reactions are often promoted by acid catalysts. researchgate.net Similarly, the condensation of 2-naphthol with aromatic aldehydes can yield 14-aryl-14H-dibenzo[a,j]xanthenes, a process that has been optimized using a wide range of catalysts. fardapaper.ir

The following table summarizes various MCRs used to synthesize naphthol derivatives.

Product TypeReactantsCatalystConditionsYield (%)Reference
1-(α-Aminoalkyl)-2-naphthols2-Naphthol, Aldehydes, AminesH-ZSM-5Room Temp76-92 sci-hub.se
1-Carbamatoalkyl-2-naphthols2-Naphthol, Aldehydes, Methyl CarbamateAcid CatalystsVariesGood researchgate.net
14-Aryl-14H-dibenzo[a,j]xanthenes2-Naphthol, Aromatic AldehydesHClO₄–SiO₂125 °C88-98 fardapaper.ir
14-Aryl-14H-dibenzo[a,j]xanthenes2-Naphthol, Aromatic AldehydesCellulose sulfuric acid110 °C81-97 fardapaper.ir
14-Aryl-14H-dibenzo[a,j]xanthenes2-Naphthol, Aromatic AldehydesPEG–SO₃H125 °C82-97 fardapaper.ir

Catalytic Alkylation Reactions for Naphthalene Analogues

The introduction of alkyl groups onto the naphthalene core is a fundamental transformation for producing compounds like this compound. Catalytic alkylation reactions are central to this process, offering pathways to control selectivity and efficiency.

A direct synthesis of this compound involves the reaction of the naphthyl Grignard reagent (1-naphthylmagnesium bromide) with methallyl chloride. The resulting olefin is then hydrogenated in the presence of a copper chromite catalyst to yield the final product. Other alkylnaphthalenes, such as 1-ethylnaphthalene, have been prepared via the reaction of 1-naphthylmagnesium bromide with diethyl sulfate.

For industrial applications, particularly for producing lubricant base oils, the alkylation of naphthalene is often performed with long-chain olefins (containing at least 6 carbon atoms) in the presence of specific zeolite catalysts. google.comresearchgate.net The choice of catalyst, such as a large-pore zeolite like USY or Zeolite Beta containing cations with a radius of at least 2.5 Å, is crucial as it influences the reaction's conversion rate and the properties of the resulting alkylated naphthalene. google.com The reaction conditions, including temperature and pressure, are controlled to ensure the efficient attachment of the alkyl groups. researchgate.net

The table below outlines different methods for the synthesis of alkylnaphthalenes.

ProductMethodReagentsCatalystReference
This compoundGrignard reaction followed by hydrogenation1-Naphthylmagnesium bromide, Methallyl chlorideCopper chromite
1-EthylnaphthaleneGrignard reaction1-Naphthylmagnesium bromide, Diethyl sulfate-
Long-chain alkylnaphthalenesFriedel-Crafts AlkylationNaphthalene, Olefins (C12-C20)Zeolite (e.g., USY, Zeolite Beta) google.com
Alkylated NaphthalenesFriedel-Crafts AlkylationNaphthalene, Alkylating agentsSulfuric acid (H₂SO₄) or Aluminum chloride (AlCl₃) researchgate.net

Strategies for Derivatization of this compound and its Core Structure

Synthesis of Chalcogenylated Naphthalene Derivatives via Catalytic Methods

The incorporation of chalcogens (sulfur and selenium) into the naphthalene scaffold yields derivatives with significant applications. thieme-connect.com Catalytic methods have been developed for the selective C1 chalcogenylation of electron-rich naphthalene derivatives, such as 2-naphthols and 2-naphthylamines.

An efficient method utilizes a combination of iron(III) chloride (FeCl₃) and potassium iodide (KI) as inexpensive and effective catalysts. thieme-connect.comthieme.de This system facilitates the reaction of 2-naphthols or 2-naphthylamines with diorganoyl disulfides or diselenides to produce nonsymmetrical diorganoyl chalcogenides. thieme-connect.comthieme-connect.com The reaction proceeds via a proposed redox reaction between Fe(III) and KI to generate I₂, which then catalyzes the chalcogenylation at the C1 position. thieme-connect.comresearchgate.net The methodology is robust, tolerating both electron-donating and electron-withdrawing groups on the diaryl disulfides. thieme-connect.com

Naphthalene SubstrateChalcogen SourceCatalyst SystemProductYieldReference
2-NaphtholDiphenyl diselenideFeCl₃/KI1-(Phenylselanyl)naphthalen-2-olGood thieme-connect.comthieme-connect.com
2-NaphtholDiphenyl disulfideFeCl₃/KI1-(Phenylthio)naphthalen-2-olModerate to Excellent thieme-connect.com
2-NaphthylamineDiphenyl disulfideFeCl₃/KI1-(Phenylthio)naphthalen-2-amineGood to Excellent thieme-connect.com
6-HydroxyquinolineDiphenyl disulfideFeCl₃/KI5-(Phenylthio)quinolin-6-olGood to Excellent thieme-connect.com

Design and Synthesis of Bis-naphthalene and Related Multi-ring Systems

The synthesis of molecules containing multiple naphthalene units, such as bis-naphthalene systems, has attracted interest for various applications. researchgate.netfrontiersin.org A rational design approach, often assisted by molecular modeling, is employed to create these complex structures. frontiersin.org

Reactant 1Reactant 2ReagentsProduct TypeReference
N-3-Azidopropyl naphthalimide derivativesNaphthalic dianhydrideSodium iodide, Acetic acidNaphthalene diimide linked bis-naphthalimides frontiersin.org

Chemical Reactivity and Transformation Mechanisms of 1 Isobutylnaphthalene

Fundamental Chemical Reactions of 1-Isobutylnaphthalene Analogues

The reactivity of the naphthalene (B1677914) core is significantly influenced by the presence and nature of substituents. Naphthalene itself is more reactive than benzene (B151609) in electrophilic substitution and addition reactions. libretexts.org This is attributed to the lower stabilization energy loss in the initial step of these reactions compared to benzene. libretexts.org

Naphthalene typically undergoes electrophilic aromatic substitution (EAS) at the 1-position (α-position) due to the formation of a more stable carbocation intermediate. libretexts.orgpearson.com This intermediate benefits from resonance structures that maintain a complete benzene ring. libretexts.orgwordpress.com In contrast, substitution at the 2-position (β-position) results in a less stable intermediate. libretexts.org

Common electrophilic aromatic substitution reactions for naphthalene include:

Nitration: Reaction with nitric acid and sulfuric acid yields primarily 1-nitronaphthalene.

Halogenation: Bromination, for instance, can proceed without a catalyst, unlike with benzene, and predominantly forms 1-bromonaphthalene (B1665260). youtube.com

Sulfonation: The outcome of sulfonation is temperature-dependent. At lower temperatures (around 80°C), the kinetically favored product, 1-naphthalenesulfonic acid, is formed. At higher temperatures (around 160°C), the thermodynamically favored product, 2-naphthalenesulfonic acid, predominates. wordpress.com

Friedel-Crafts Acylation: The solvent can influence the product distribution. In carbon disulfide, the 1-isomer is the major product, while in nitrobenzene, the 2-isomer is favored. libretexts.org

For substituted naphthalenes like this compound, the directing effect of the isobutyl group must be considered. As an alkyl group, it is an activating group and an ortho-, para-director. However, in the context of the naphthalene ring, this translates to directing incoming electrophiles to specific positions on both rings. The presence of substituents can alter the reactivity and solubility compared to the parent naphthalene. ontosight.ai

The regioselectivity of naphthalene alkylation is influenced by both electronic and steric factors. While the 1-position is electronically favored, the steric hindrance from bulky substituents can lead to preferential substitution at the 2-position. stackexchange.com For Friedel-Crafts alkylation with alkyl halides larger than two carbons, the 2-isomer often becomes the major product due to steric interactions with the hydrogen atoms on the neighboring carbons of the 1-isomer. stackexchange.com

The use of specific catalysts, such as certain zeolites, can achieve highly regioselective dialkylation of naphthalene. rsc.org For instance, the tert-butylation of naphthalene over a dealuminated H-Mordenite (HM) zeolite can yield 2,6-di-tert-butylnaphthalene (B165587) with high selectivity. rsc.org The isomerization of alkylnaphthalenes can also occur, often driven by achieving a thermodynamically more stable product.

Table 1: Factors Influencing Regioselectivity in Naphthalene Substitution

FactorInfluence on Substitution PositionExample Reaction
Electronic Effects The 1-position is generally favored due to a more stable carbocation intermediate. libretexts.orgstackexchange.comNitration, Halogenation wordpress.comyoutube.com
Steric Hindrance Bulky substituents favor the less sterically hindered 2-position. stackexchange.comFriedel-Crafts alkylation with large alkyl groups stackexchange.com
Temperature Higher temperatures can favor the thermodynamically more stable product. wordpress.comSulfonation (2-isomer favored at 160°C) wordpress.com
Solvent The polarity and coordinating ability of the solvent can alter product ratios. libretexts.orgFriedel-Crafts acylation libretexts.org
Catalyst Shape-selective catalysts can direct substitution to specific positions. rsc.orgDialkylation using zeolite catalysts rsc.org

Elucidation of Reaction Mechanisms Involving Naphthalene Compounds

Understanding the intricate mechanisms of reactions involving naphthalene and its derivatives is crucial for controlling product formation and developing new synthetic methods.

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for synthesizing substituted naphthalenes, avoiding the need for pre-functionalized starting materials. rsc.org These reactions often employ transition metal catalysts, such as palladium or rhodium, and can be guided by directing groups to achieve high regioselectivity. beilstein-journals.orgnih.gov

Mechanistic studies have revealed that these reactions can proceed through various pathways. For example, a palladium-catalyzed C-H functionalization might involve the formation of a palladacycle intermediate. beilstein-journals.org In some cases, dual catalytic systems, combining a metal catalyst with a photocatalyst, can enable reactions under mild conditions. beilstein-journals.org Research has also demonstrated that additives can switch a reaction pathway from a classic cross-coupling to a C-H functionalization. nih.gov

Synthetic strategies towards complex naphthalene derivatives often involve multi-step reactions, including alkylation, chlorination, and hydrogenation. ontosight.ai A novel approach for synthesizing substituted naphthalenes involves a nitrogen-to-carbon transmutation of isoquinolines. nih.gov This process proceeds through the formation of a triene intermediate via ring-opening, followed by a 6π-electrocyclization and elimination to yield the naphthalene product. nih.gov

Electrochemical techniques, such as cyclic voltammetry (CV) and square-wave voltammetry (SWV), are powerful tools for investigating the mechanisms of redox reactions involving naphthalene compounds. nih.govresearchgate.net These methods can provide information on electron transfer steps, the stability of intermediates, and the kinetics of chemical reactions coupled to electron transfer. nih.gov

For example, the electrochemical Birch reduction of naphthalene has been studied using SWV, which provided evidence for two sequential electron-transfer steps consistent with an ECEC (electron transfer, chemical step, electron transfer, chemical step) mechanism. nih.govresearchgate.net In another study, the reactivity of dihydroxynaphthalenes towards superoxide (B77818) was investigated using CV, revealing a proton-coupled electron transfer (PCET) mechanism. bohrium.com The electrochemical behavior of naphthalene derivatives can also be harnessed for analytical purposes, such as the development of selective sensors. nih.gov

Catalytic Transformations Relevant to this compound Synthesis and Functionalization

The synthesis and functionalization of this compound are intricately linked to broader advancements in catalytic chemistry. Catalytic transformations provide efficient and selective pathways to construct the naphthalene core, introduce the isobutyl group, and further modify the aromatic system. These methods are crucial for overcoming challenges related to regioselectivity and reaction efficiency.

Photocatalytic and Electrocatalytic Transformations of Aromatic Systems

Photocatalysis and electrocatalysis represent modern, sustainable approaches for driving chemical transformations. These methods use light or electrical energy to generate highly reactive species, enabling reactions that are often difficult to achieve through conventional thermal methods. mdpi.com For aromatic systems like naphthalene, these techniques are particularly useful for C–H functionalization and C–C bond formation. chemrxiv.org

A key strategy involves the use of photocatalysts, such as naphthalene diimides (NDIs), which can be excited by visible light. chemrxiv.orgresearchgate.net Upon excitation, these catalysts can engage in a process called consecutive photoinduced electron transfer (conPET), where a radical anion of the photocatalyst is formed. This radical anion is a potent reducing agent capable of activating even very stable substrates like aryl halides. chemrxiv.org

Electro-photocatalysis combines these principles with electrochemistry. In this approach, the radical anion of the photocatalyst is generated at an electrode before being excited by light. acs.org This excited radical anion can achieve extremely strong reduction potentials (e.g., -3.2 V vs SCE), allowing it to activate a broader range of substrates. researchgate.net While both "pure" photocatalysis and electro-photocatalysis can yield similar products, the electro-photocatalytic approach often provides better selectivity and more opportunities for process optimization. chemrxiv.orgresearchgate.net These methods have been successfully applied to C–H substitution reactions on aromatic systems, providing a pathway to functionalized naphthalene derivatives under mild conditions. chemrxiv.org

The following table compares the features of photocatalytic and electro-photocatalytic systems.

Feature"Pure" Photocatalysis (e.g., conPET)Electro-Photocatalysis (e.g., Electro-PET)
Activation Method Light absorption generates an excited state, which is then reduced to form a radical anion.An electrode generates the radical anion, which is then excited by light. acs.org
Key Intermediate Excited radical anion of the photocatalyst (e.g., NDI). chemrxiv.orgExcited radical anion of the photocatalyst (e.g., NDI). researchgate.net
Redox Potential Strong reducing potential.Extremely strong reducing potential, often higher than the corresponding conPET system. researchgate.net
Advantages Simpler experimental setup. chemrxiv.orgImproved selectivity and greater potential for optimization. chemrxiv.orgresearchgate.net
Application C-H substitution and C-C bond formation on aromatic systems. chemrxiv.orgActivation of substrates with very high reduction potentials for C-C bond formation. researchgate.net

Heterogeneous Catalysis in Alkylation Processes of Naphthalene

Heterogeneous catalysis is paramount in the industrial-scale alkylation of naphthalene to produce compounds like this compound. This approach utilizes solid catalysts, most notably zeolites, which are crystalline aluminosilicates with well-defined pore structures. nwo.nl The use of solid catalysts simplifies product separation and catalyst recovery, making the process more economical and environmentally friendly. nwo.nl

The alkylation of naphthalene with olefins (such as isobutylene) is an acid-catalyzed process. Zeolites provide the necessary acidic sites for the reaction to occur. nwo.nl The key to a successful alkylation process lies in controlling the catalyst's properties, including its acidity, pore size, and surface area. google.com For instance, the silica-to-alumina ratio in a zeolite determines its acid site density and strength, which in turn affects its catalytic activity. google.com

Zeolites like HY, H-beta (Hβ), and H-ZSM-5 are commonly studied for naphthalene alkylation. researchgate.net The pore structure of the zeolite imparts shape selectivity, influencing the position of alkylation on the naphthalene ring and the degree of substitution (mono- vs. poly-alkylation). nwo.nl Large-pore zeolites are generally preferred for the alkylation of bulky molecules like naphthalene. google.com Research has shown that modifying zeolites, for example by ion-exchange with metals like Lanthanum (La³⁺) or Magnesium (Mg²⁺), can enhance their activity, selectivity, and stability. researchgate.net

The table below details the performance of different heterogeneous catalysts in the alkylation of naphthalene.

CatalystKey PropertiesAlkylating AgentConversion/SelectivityReference
Zeolite HY Large pore size, high acidityLong-chain olefins (C₁₁-C₁₂)Showed higher activity and mono-alkylnaphthalene selectivity compared to Hβ. researchgate.net
La³⁺-modified HY Enhanced stability and activityLong-chain olefins (C₁₁-C₁₂)Provided better activity, selectivity, and catalyst stability than the parent HY zeolite. researchgate.net
Zeolite Beta High acid activity (Alpha value: 220)Not specifiedUsed for alkylation experiments, with activity being tunable by steaming. google.com
H-ZSM-5 Medium pore sizeMethanolHigh β-selectivity observed in methylation of naphthalene. researchgate.net

In-situ Catalytic Conversion Strategies for Related Compounds

In-situ catalytic conversion is an advanced strategy aimed at improving the efficiency and yield of complex chemical syntheses by trapping unstable intermediates as they are formed. bohrium.com This approach is particularly relevant for reactions that are prone to side reactions, such as polymerization or recondensation of reactive products. scispace.com While often demonstrated in the context of biomass valorization, the principles are broadly applicable to the synthesis of fine chemicals, including substituted aromatics. acs.orgresearchgate.net

In many acid-catalyzed reactions, highly reactive intermediates, such as aldehydes, are generated. bohrium.com If not controlled, these intermediates can react with each other or with the starting materials, leading to the formation of undesired high-molecular-weight side products. scispace.com In-situ conversion strategies prevent this by immediately converting the reactive intermediate into a more stable compound through a secondary catalytic process within the same reaction vessel. acs.org

Key in-situ strategies include:

In-situ Hydrogenation: A hydrogenation catalyst (e.g., Ru/C) is added to the reaction mixture to reduce the intermediate as it forms. scispace.com

In-situ Acetal Formation: A diol (like ethylene (B1197577) glycol) is used to capture an aldehyde intermediate, converting it into a stable acetal. bohrium.com

In-situ Decarbonylation: A catalyst is used to remove a carbonyl group from the intermediate. bohrium.com

These methods have been shown to markedly suppress the formation of side products and significantly increase the yield of the desired aromatic monomers. bohrium.comscispace.com This strategy holds potential for developing more efficient, one-pot syntheses of functionalized naphthalene derivatives by controlling the fate of reactive intermediates during the reaction.

The following table outlines different in-situ conversion strategies and their outcomes.

In-situ StrategyReagent/CatalystTargeted IntermediateResulting Product ClassKey Advantage
Acetal Formation Ethylene Glycol / Triflic AcidAldehydeAcetalsHigh yields and suppression of side reactions by protecting the aldehyde group. bohrium.comscispace.com
Hydrogenation Ru/C / HOTfAldehydeEthanol- and Ethyl-aromaticsConverts the reactive aldehyde to a stable alcohol or alkane functionality. scispace.com
Decarbonylation Catalytic SystemAldehydeMethyl-aromaticsRemoves the aldehyde functionality completely to yield a simpler aromatic core. bohrium.com
Hydrodeoxygenation (HDO) MoOₓ or WOₓPhenolic Compounds (e.g., Guaiacol)Aromatic Hydrocarbons (e.g., Benzene, Toluene, Xylenes)Efficiently removes oxygen atoms to produce valuable aromatic feedstocks at high temperatures. mdpi.com

Computational Chemistry Studies on 1 Isobutylnaphthalene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in solving the Schrödinger equation, are fundamental to understanding the electronic behavior of molecules. epj-conferences.org These methods can predict a wide range of properties, including molecular geometries, energies, and spectroscopic parameters. libretexts.orgnih.gov

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. pku.edu.cn It is a popular tool in computational chemistry for predicting the molecular geometry and energetics of organic molecules. nrel.govinpressco.com DFT calculations can determine the optimized three-dimensional arrangement of atoms in 1-isobutylnaphthalene that corresponds to the lowest energy, known as the ground-state geometry.

These calculations also provide valuable energetic data. For instance, the standard enthalpy of formation (ΔfH°) for this compound in the ideal gas state has been calculated using methods like the Benson group additivity method, which is a testament to the long-standing efforts to determine the thermodynamic properties of such compounds. nist.govnist.gov These calculations often require corrections for specific structural features, such as the gauche interactions present in the isobutyl group attached to the naphthalene (B1677914) ring. nist.gov

The energetics of a molecule, including properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be determined through DFT. physchemres.org These orbital energies are crucial for understanding the molecule's reactivity, with the HOMO energy relating to its electron-donating ability and the LUMO energy to its electron-accepting ability. psicode.org

Table 1: Calculated Standard Thermodynamic Properties for this compound (Ideal Gas, 1 bar)

This table presents calculated thermodynamic data for this compound at various temperatures. The data is derived from historical literature, employing group additivity methods with specific corrections for its structure. nist.govnist.gov

Temperature (K)Molar Heat Capacity (Cp) (J·K⁻¹·mol⁻¹)Standard Entropy (S°) (J·K⁻¹·mol⁻¹)Standard Enthalpy of Formation (ΔfH°) (kJ·mol⁻¹)
298.15293.1488.6-82.5
300294.4490.0-83.2
400373.9565.0-108.8
500442.2637.4-132.3
600498.4706.7-152.9
700544.7772.6-170.3
800582.6835.0-184.4
900614.1893.8-195.3
1000640.4948.8-203.4

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data in the computation itself. aps.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theory, can be used to predict various spectroscopic parameters. nih.gov For this compound, ab initio calculations could be employed to compute its vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net

Furthermore, these methods can predict nuclear magnetic resonance (NMR) chemical shifts, which are fundamental for interpreting NMR spectra and confirming the structure of the molecule. nih.gov The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculation. arxiv.orgosti.gov While highly accurate, these methods are computationally more demanding than DFT. nih.gov

Molecular Modeling and Dynamics Simulations of this compound Systems

Molecular modeling and dynamics simulations are powerful techniques to study the dynamic behavior of molecules over time. mdpi.comyoutube.com These methods are particularly useful for exploring the conformational landscape and potential reaction pathways of flexible molecules like this compound.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. libretexts.org For this compound, the rotation around the single bond connecting the isobutyl group to the naphthalene ring gives rise to various conformers. A key aspect of this analysis is the exploration of the potential energy surface (PES), which is a multidimensional surface that relates the molecule's energy to its geometry. muni.czq-chem.com

By mapping the PES, computational methods can identify the most stable conformers (energy minima) and the energy barriers between them (saddle points). muni.cz This provides insight into the molecule's flexibility and the population of different conformers at a given temperature. The interactions that influence the stability of different conformers include steric hindrance and torsional strain. libretexts.org For example, a qualitative analysis of similar substituted aromatic systems suggests that different staggered and eclipsed conformations can have small energy differences, indicating a relatively free rotation of the substituent group at ambient temperatures. researchgate.net

Computational chemistry can be used to predict the most likely pathways for chemical reactions involving this compound. arxiv.org This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. nih.govnumberanalytics.com The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. numberanalytics.com

Methods like the Nudged Elastic Band (NEB) or dimer method can be employed to locate transition state structures. numberanalytics.com Once the transition state is found, its energy can be calculated to determine the activation energy of the reaction. This information is vital for understanding the reaction mechanism and kinetics. nsf.gov Machine learning models are also emerging as powerful tools for predicting transition state structures and reaction pathways with increasing accuracy and efficiency. nih.govnih.gov

Structural Analysis through Computational Approaches

Computational structural analysis complements experimental techniques like X-ray crystallography and NMR spectroscopy by providing a detailed picture of molecular structure at the atomic level. imperial.ac.uksdcverifier.com Using computational methods, one can obtain precise information about bond lengths, bond angles, and dihedral angles of this compound.

The Finite Element Method (FEM) is a computational technique that can be applied to structural analysis, allowing for the simulation of how a structure responds to various conditions. sdcverifier.com In the context of molecular modeling, computational approaches can verify and refine experimental structures or predict structures when experimental data is unavailable. msengineering.ch These methods are integral to understanding the relationship between a molecule's three-dimensional structure and its chemical properties and function.

In Silico Methods for Molecular Recognition and Interactions

In silico methods are a suite of computational tools used to analyze and predict the interactions between molecules, such as a ligand and its protein target. researchgate.netuaeh.edu.mx These approaches are fundamental in fields like drug discovery for identifying potential drug candidates and optimizing their binding affinity. openaccessjournals.com The primary methods include molecular docking and quantitative structure-activity relationship (QSAR) analysis.

Molecular Docking Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor), such as a protein. openaccessjournals.com The process involves simulating the binding process at an atomic level, allowing researchers to explore potential interactions and binding mechanisms. openaccessjournals.com For a molecule like this compound, docking could be used to predict its interaction within the binding site of a target protein. The software generates various possible binding poses and scores them based on factors like shape complementarity and electrostatic interactions. mdpi.com This allows for the virtual screening of millions of compounds in a time-efficient manner. openaccessjournals.com

Quantitative Structure-Activity Relationship (QSAR) QSAR methods correlate the physicochemical, electronic, and steric parameters of molecules with their biological activity. researchgate.net These studies are based on molecular descriptors and can be used to predict the activity of new compounds. researchgate.net For this compound, a QSAR study would involve calculating various molecular descriptors and building a statistical model to relate these properties to a measured biological effect. Alignment-dependent methods like Comparative Molecular Field Analysis (CoMFA) use superimpositions of 3D structures, while alignment-independent methods like Comparative Molecular Similarity Indices Analysis (CoMSIA) add other molecular fields such as hydrophobicity and hydrogen bonding potential. uaeh.edu.mx

Below is a table of common molecular descriptors that would be calculated for a molecule like this compound in a typical in silico study.

Descriptor ClassExample DescriptorsDescription
Physicochemical LogP, Molecular Weight (MW)Describes the lipophilicity and size of the molecule.
Electronic Dipole Moment, HOMO/LUMO energiesRelates to the molecule's charge distribution and reactivity.
Steric/Topological Molecular Volume, Surface Area, Shape IndicesDescribes the three-dimensional size and shape of the molecule.

This table is illustrative and shows the types of data used in in silico studies.

Computational Approaches to Network Analysis in Complex Chemical Systems

Complex network analysis provides a powerful framework for understanding the intricate web of intermolecular interactions within a chemical system. nih.gov In this approach, molecules or their constituent parts are represented as nodes, and the interactions between them (e.g., hydrogen bonds, van der Waals forces) are represented as edges, creating a graph or network. nih.govresearchgate.net This allows for the quantitative analysis of system-wide properties at both local and global levels. nih.gov

The ChemNetworks software, for example, processes Cartesian coordinates from chemical simulations to construct and analyze these networks. nih.gov It can determine properties such as network neighborhoods, geodesic paths (the shortest path between two nodes), and degree census (the distribution of the number of connections per node). nih.gov Such analyses help in understanding patterns and organization that influence physical properties and chemical reactivity. nih.gov

For a system containing this compound, network analysis could be employed to study its behavior in a solvent or as part of a larger assembly. By analyzing the network topology, researchers could understand how this compound molecules cluster, how they interact with other components, and how these interactions change over time. nih.gov The methodology is highly general and can be applied to diverse systems, from simple solutions to complex self-assembled structures. nih.gov

Key parameters in chemical network analysis are summarized in the table below.

ParameterDescriptionRelevance to this compound System
Degree The number of connections (edges) a node has.Indicates how many other molecules a single this compound molecule is interacting with.
Clustering Coefficient Measures the tendency of nodes to form tightly knit groups. researchgate.netReveals the extent to which this compound molecules aggregate or cluster together in the system. researchgate.net
Path Length The shortest distance between two nodes in the network.Can describe the efficiency of interaction propagation through the system.
Centrality Identifies the most important or influential nodes in the network.Could identify key this compound molecules that are critical to the overall structure of an aggregate.

This table is illustrative and shows the types of parameters used in the network analysis of chemical systems.

Automated Thermochemical Data Derivation from Quantum Mechanical Calculations

A significant application of computational chemistry is the calculation of thermochemical quantities, such as enthalpy of formation (ΔHf), to a high degree of accuracy. wikipedia.org This field, known as computational thermochemistry, aims for "chemical accuracy," which is generally considered to be within 1 kcal/mol (4 kJ/mol) of experimental values. wikipedia.org Achieving this often requires a series of high-level quantum mechanical calculations. wikipedia.orgresearchgate.net

Modern software tools have been developed to automate the process of deriving thermochemical data from the raw output of quantum mechanical calculations. f1000research.com Programs like GoodVibes, a Python-based toolkit, can process results from various quantum chemistry software packages, evaluate partition functions (translational, rotational, vibrational, and electronic), and apply necessary corrections. f1000research.com This automated approach helps prevent human errors often associated with manual data processing using spreadsheets and ensures reproducibility. f1000research.com

The process typically involves the following steps:

Geometry Optimization: A quantum mechanics method, like Density Functional Theory (DFT), is used to find the lowest energy structure of the molecule. mit.edu

Frequency Calculation: The vibrational frequencies of the optimized structure are calculated to determine the zero-point vibrational energy and other thermal contributions. researchgate.net

Energy Calculation: A high-accuracy single-point energy calculation may be performed on the optimized geometry. f1000research.com

Thermochemical Correction: The calculated energies are corrected to obtain standard thermochemical values like enthalpy and Gibbs free energy. f1000research.comchemrxiv.org

To improve accuracy, empirical correction schemes such as bond additivity corrections (BACs) or the use of isodesmic reactions are often employed. chemrxiv.orgchemrxiv.org These methods help to cancel out systematic errors inherent in the chosen level of theory by using data from a set of well-characterized reference species. chemrxiv.orgchemrxiv.org Self-evolving models that combine machine learning with automated quantum chemistry calculations represent a further advancement, allowing for the continuous improvement of thermochemical predictions as new data becomes available. mit.edu

Calculation StepMethod/TechniquePurpose
1. Structure Input Molecular EditorDefine the 3D structure of this compound.
2. Geometry Optimization Quantum Mechanics (e.g., B3LYP/6-31G*)Find the most stable conformation (lowest energy structure). mit.edu
3. Vibrational Frequencies Frequency Calculation at the same level of theoryCalculate zero-point energy and thermal corrections to enthalpy and entropy.
4. Enthalpy Calculation Automated Script (e.g., GoodVibes)Combine electronic energy and thermal corrections to derive the enthalpy of formation. f1000research.com
5. Empirical Correction Bond Additivity Correction (BAC)Apply corrections based on bond types to reduce systematic errors and improve accuracy. chemrxiv.org

This table outlines a typical automated workflow for calculating the thermochemistry of a molecule like this compound.

Environmental Fate and Degradation Studies of 1 Isobutylnaphthalene

Microbial Degradation Pathways of Naphthalene (B1677914) and Substituted Naphthalenes

The microbial breakdown of naphthalene and its derivatives, such as 1-isobutylnaphthalene, is a critical process in the natural attenuation of these environmental contaminants. nih.govpjoes.com Naphthalene is often used as a model compound to understand the metabolic capabilities of microorganisms towards polycyclic aromatic hydrocarbons (PAHs) due to its relative simplicity and higher water solubility compared to larger PAHs. nih.govethz.ch

Aerobic Degradation Mechanisms and Metabolic Diversity

Under aerobic conditions, a wide variety of bacteria have demonstrated the ability to utilize naphthalene and its substituted forms as a sole source of carbon and energy. nih.govethz.ch The initial and most crucial step in the aerobic degradation of naphthalene is the introduction of molecular oxygen into the aromatic ring, a reaction catalyzed by a multi-component enzyme system known as naphthalene dioxygenase (NDO). nih.govnih.gov This enzymatic action leads to the formation of a cis-dihydrodiol. nih.gov

The diversity of microorganisms capable of degrading naphthalene is extensive, with Proteobacteria, particularly members of the γ-proteobacteria like Pseudomonas and Xanthomonadales, being predominant. nih.gov Other bacterial phyla, including Firmicutes, Bacteroidetes, and Actinobacteria, also contain naphthalene-degrading species. nih.gov For instance, Pseudomonas putida strains are well-studied for their ability to degrade naphthalene and its methylated derivatives. nih.govethz.ch The degradation of substituted naphthalenes, such as methylnaphthalenes, often proceeds through the oxidation of the unsubstituted ring, leading to the formation of substituted salicylates. ethz.choup.com For example, 1-methylnaphthalene (B46632) is typically degraded to 3-methylsalicylic acid. oup.com

The genetic basis for this degradation is often encoded on plasmids, such as the well-characterized NAH plasmid in Pseudomonas putida. oup.com These plasmids contain the necessary genes organized into operons for the upper pathway (conversion of naphthalene to salicylate) and the lower pathway (oxidation of salicylate (B1505791) to central metabolic intermediates). oup.com

Table 1: Genera of Bacteria Known to Degrade Naphthalene and its Derivatives

Bacterial GenusReference
Pseudomonas nih.govethz.ch
Marinobacter ethz.ch
Vibrio ethz.ch
Neptunomonas ethz.ch
Mycobacterium ethz.ch
Stenotrophomonas frontiersin.org
Sphingomonas nih.gov
Bacillus nih.gov
Nocardiopsis ijcmas.com

Enzymatic Biotransformations in Naphthalene Catabolism (e.g., Dioxygenase Activities)

The central enzyme in the initial attack on the naphthalene molecule is naphthalene 1,2-dioxygenase (NDO). nih.govasm.org NDO is a three-component enzyme system that catalyzes the stereospecific addition of both atoms of molecular oxygen to one of the aromatic rings of naphthalene, forming (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene, also known as cis-naphthalene dihydrodiol. nih.govasm.org This enzyme exhibits broad substrate specificity, acting on a variety of aromatic compounds. nih.gov

Following the initial dioxygenation, the cis-naphthalene dihydrodiol is converted to 1,2-dihydroxynaphthalene by a dehydrogenase. nih.gov The resulting dihydroxylated naphthalene is then subject to ring cleavage by another dioxygenase, 1,2-dihydroxynaphthalene dioxygenase. nih.gov This cleavage opens up the aromatic ring, leading to the formation of intermediates that can be further metabolized through pathways such as the catechol or gentisate pathway, eventually entering the central carbon metabolism of the cell. nih.govfrontiersin.org

The active site of NDO contains a mononuclear non-heme iron center, which is crucial for its catalytic activity. asm.org The substrate specificity and stereoselectivity of NDO can be altered by amino acid substitutions at the active site, demonstrating the potential for protein engineering to create biocatalysts with desired properties. nih.govasm.org Besides the primary cis-dihydroxylation, NDO can also catalyze other reactions like monohydroxylation, desaturation, and O- and N-dealkylation. google.com

Table 2: Key Enzymes in Aerobic Naphthalene Degradation

EnzymeReaction CatalyzedReference
Naphthalene 1,2-dioxygenase (NDO)Naphthalene → (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene nih.govasm.org
cis-Naphthalene dihydrodiol dehydrogenase(+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene → 1,2-Dihydroxynaphthalene nih.gov
1,2-Dihydroxynaphthalene dioxygenase1,2-Dihydroxynaphthalene → 2-Hydroxychromene-2-carboxylate nih.govtsu.edu
Salicylate hydroxylaseSalicylate → Catechol oup.com
Catechol 2,3-dioxygenaseCatechol → 2-Hydroxymuconic semialdehyde oup.com

Bioremediation Potential and Microbiological Adaptation to Naphthalene Derivatives

The ability of microorganisms to degrade naphthalene and its derivatives forms the basis of bioremediation strategies for cleaning up contaminated environments. nih.govijcmas.com Bioremediation is considered an environmentally friendly, cost-effective, and sustainable alternative to physical and chemical methods of remediation. nih.govtsu.edu The presence of naphthalene and related compounds in an ecosystem can act as a selective pressure, leading to the enrichment and adaptation of microbial communities with the capacity to degrade these pollutants. nih.gov

Microorganisms can be applied in situ at the contaminated site or ex situ in specialized reactors. nih.gov The effectiveness of bioremediation can be influenced by various environmental factors, including the bioavailability of the pollutant, temperature, pH, and the presence of other nutrients. researchgate.net For instance, the water solubility of naphthalene increases with temperature, which can enhance its bioavailability for microbial degradation at elevated temperatures. nih.gov

Mixed microbial cultures often exhibit enhanced degradation capabilities compared to single strains. pjoes.com This is because different members of the community can have complementary metabolic pathways, allowing for the complete mineralization of the contaminant where one organism's metabolic byproduct can serve as a substrate for another. nih.govpjoes.com The genetic adaptability of bacteria, often through plasmid transfer, allows for the rapid evolution of degradation pathways for novel or substituted naphthalene compounds. pjoes.com

Abiotic Degradation Processes in the Environment

In addition to microbial breakdown, abiotic processes can contribute to the transformation of this compound and other aromatic hydrocarbons in the environment. These processes are primarily driven by physical and chemical factors. normecows.com

Photo-oxidative Degradation Routes and Mechanisms

Photo-oxidation, or photodegradation, is a significant abiotic process for the transformation of polycyclic aromatic hydrocarbons (PAHs) in the environment. This process involves the absorption of light energy, which can lead to the chemical alteration of the compound. When aromatic compounds are exposed to UV light, they can be partially oxidized, producing intermediates that may be more susceptible to further degradation.

The presence of photosensitizers, such as titanium dioxide (TiO₂), can enhance the rate of photo-oxidation. This process, known as photocatalysis, generates highly reactive oxygen species, primarily hydroxyl radicals (HO•), which are non-selective and can oxidize a wide range of organic pollutants. acs.orgresearchgate.net The photo-oxidative degradation of aromatic compounds can proceed through various mechanisms, including hydrogen atom abstraction and addition of hydroxyl radicals to the aromatic ring. unito.it For some alkylated aromatics, photo-induced oxidation can lead to the cleavage of C-C bonds and the formation of benzoic acid derivatives. mdpi.com

The efficiency of photo-degradation can be influenced by environmental factors such as soil pH. For some PAHs, acidic conditions have been shown to favor higher degradation rates.

Hydrolysis Mechanisms of Aromatic Hydrocarbons in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For many biodegradable polymers, particularly polyesters, chemical hydrolysis is a key abiotic degradation mechanism that breaks down the polymer chains. encyclopedia.pub However, the aromatic rings of hydrocarbons like naphthalene and its derivatives are generally stable and not susceptible to direct hydrolysis under typical environmental conditions. The degradation of these compounds in aqueous environments is more prominently driven by oxidative processes, both microbial and photo-oxidative, rather than hydrolysis. acs.orgunito.it While hydrolysis can be a significant degradation pathway for certain functional groups that might be present on substituted aromatics, the core aromatic structure itself is resistant to this process.

Environmental Persistence and Transformation Products of Naphthalene Analogues

Naphthalene and its analogues, a class of polycyclic aromatic hydrocarbons (PAHs), are significant environmental contaminants due to their widespread use and release from anthropogenic activities such as petroleum refining and coal gasification frontiersin.org. The environmental persistence of these compounds is variable and depends heavily on their chemical structure and environmental conditions. Alkylated naphthalenes are often more abundant in petrogenic sources than the parent compound, naphthalene nih.govnih.gov.

The structure of the alkyl substituent influences the compound's recalcitrance. For instance, "Nekal," an industrial surfactant comprising a mixture of isomeric isobutylnaphthalene sulfonates, is known to be a refractory, or non-biodegradable, substance iaea.orgscispace.comarchive.org. The presence of both the stable naphthalene core and the alkyl and sulfonate groups contributes to its persistence greenagrochem.com. Generally, compounds with branched alkyl chains, like an isobutyl group, may exhibit different degradation rates compared to those with linear chains greenagrochem.com.

While microbial degradation can be slow, photodegradation is a primary weathering process for naphthalene and its alkylated derivatives in aquatic environments nih.govresearchgate.net. Studies show that the photodegradation of various alkylated naphthalenes follows pseudo-first-order kinetics nih.gov. However, the transformation of these parent compounds does not always lead to detoxification and can generate a complex mixture of intermediate products. For refractory compounds like isobutylnaphthalene sulfonates, physical treatments such as electron beam irradiation have been employed to break them down into more biodegradable products by removing the alkyl or sulfonate groups scispace.comiaea.org.

Identification and Characterization of Environmental Metabolites

The environmental transformation of naphthalene analogues, through both biotic and abiotic pathways, results in a variety of metabolites. The specific products formed depend on the parent compound and the degradation mechanism.

Microbial Degradation Metabolites: Bacterial degradation of alkylated naphthalenes often proceeds through pathways similar to that of naphthalene. The well-studied NAH7 plasmid system, for example, encodes enzymes that convert naphthalene to salicylic (B10762653) acid oup.com. When applied to substituted naphthalenes, this can result in a range of metabolites.

Substituted Salicylic Acids: Compounds substituted on only one ring, such as 1- and 2-methylnaphthalene, are primarily transformed into their corresponding substituted salicylic acids (3-methylsalicylic acid and 4-methylsalicylic acid, respectively) oup.com.

Monohydroxylated Products: Dimethylnaphthalenes with substituents on both rings may undergo monohydroxylation, leading to dead-end products that are not further degraded by the common pathway oup.com.

Carboxylic Acid Metabolites: Carboxylic acid metabolites of alkyl-naphthalenes (like 2-NAPCA) and alkyl-phenanthrenes have been identified in urine samples, suggesting they are products of human metabolism and potential biomarkers of exposure nih.gov.

Ring Cleavage Products: The ultimate breakdown of the aromatic structure involves ring-cleavage dioxygenases, which act on intermediates like 1,2-dihydroxynaphthalene to produce compounds such as 2-hydroxychromene-2-carboxylic acid, which is then further metabolized frontiersin.org.

Photodegradation and Other Transformation Products: Photodegradation in water and irradiation treatments generate another distinct set of transformation products.

Oxygenated Compounds: The photodegradation of naphthalene and its alkylated derivatives primarily yields oxygenated compounds, including alcohols, aldehydes, ketones, and quinones nih.gov. For naphthalene, 1,4-naphthoquinone (B94277) is a major photo-oxidation product researchgate.net.

De-alkylation/De-sulfonation Products: For complex analogues like isobutylnaphthalene sulfonates (Nekal), high-energy treatments like electron beam irradiation are used to induce degradation. This process cleaves the side chains, yielding naphthalene sulfonate, various alkyl naphthalenes, and naphthalene itself, which are more amenable to subsequent biological treatment scispace.comiaea.org.

The table below summarizes identified metabolites from various naphthalene analogues.

Parent Compound/Analogue ClassTransformation PathwayIdentified Metabolites/ProductsSource
1- and 2-MethylnaphthaleneBacterial Degradation3-Methylsalicylic acid, 4-Methylsalicylic acid oup.com
Alkylated NaphthalenesPhotodegradationOxygenated compounds (alcohols, aldehydes, ketones, quinones) nih.gov
NaphthalenePhotodegradation1,4-Naphthoquinone researchgate.net
Isobutylnaphthalene Sulfonates (Nekal)Electron Beam IrradiationNaphthalene sulfonate, Alkyl naphthalenes, Naphthalene scispace.comiaea.org
DimethylnaphthalenesBacterial DegradationMonohydroxylated naphthalenes oup.com
NaphthaleneBacterial Degradation1,2-Dihydroxynaphthalene, Salicylic acid, Salicylaldehyde frontiersin.org
Alkylated NaphthalenesHuman MetabolismCarboxylic acid metabolites (e.g., 2-NAPCA) nih.gov

Ecological Significance of Naphthalene Derivatives in Contaminated Environments

Naphthalene derivatives and their transformation products have significant ecological implications due to their toxicity and potential to persist in the environment. The presence of these compounds in soil and water can adversely affect aquatic and terrestrial organisms nih.govnih.gov.

The low-to-medium boiling point aromatic compounds, which include naphthalene and its alkyl derivatives, are recognized as the most toxic fraction of petroleum to marine life nih.gov. Their impact is not limited to acute lethality; at sublethal concentrations, they can induce behavioral changes in marine animals, disrupting normal functions like feeding and predator evasion nih.gov. Mangrove ecosystems, which are at high risk for petroleum pollution, are particularly vulnerable, as the anaerobic conditions of their sediments can lead to the long-term persistence of these hydrocarbons nih.gov.

Furthermore, the environmental transformation of naphthalene analogues does not guarantee detoxification. In many cases, the resulting metabolites exhibit their own toxicity, which can be equal to or greater than that of the parent compound.

Toxicity of Metabolites: Studies using the Tetrahymena pyriformis toxicity assay have shown that monohydroxylated metabolites, which can be dead-end products of bacterial degradation, often act as polar narcotics. Substituted salicylic acids that resist further degradation can be toxic through a mechanism known as carboxylic acid narcosis oup.com.

The table below details the observed ecological effects of naphthalene derivatives and their metabolites.

Compound/MixtureOrganism/SystemEcological Significance/Observed EffectSource
Naphthalene and its alkyl derivativesMarine organismsConsidered the most toxic petroleum fraction; provoke behavioral responses at sublethal concentrations. nih.gov
Photodegradation products of alkylated naphthalenesAliivibrio fischeri (bacterium)Contribute significantly to the overall toxicity of the mixture, sometimes causing an initial increase in toxicity during weathering. nih.gov
Monohydroxylated naphthalene metabolitesTetrahymena pyriformis (protozoan)Act as polar narcotics, demonstrating a specific mode of toxic action. oup.com
Substituted salicylic acid metabolitesTetrahymena pyriformis (protozoan)Exhibit toxicity via carboxylic acid narcosis when not further metabolized. oup.com
NaphthaleneFish (Anabas testudineus)Highly persistent in aquatic environments; causes developmental toxicity, oxidative stress, and other adverse effects. nih.gov
Isobutylnaphthalene sulfonates (Nekal)Aquatic environmentsConsidered refractory (non-biodegradable), leading to persistence in wastewater and requiring advanced treatment for removal. iaea.orgscispace.com

Advanced Applications and Future Research Directions in 1 Isobutylnaphthalene Chemistry

Role of Substituted Naphthalenes in Advanced Materials Science and Organic Electronics

Substituted naphthalenes are pivotal in the advancement of materials science and organic electronics. ktu.ltscispace.comadvancedmaterialscience.comunileoben.ac.attugraz.at Their rigid, planar aromatic structure provides excellent charge transport capabilities, making them ideal candidates for use in electronic devices. Naphthalene (B1677914) diimides (NDIs), a class of naphthalene derivatives, are particularly noteworthy. They are considered strong contenders to replace fullerenes in organic electronics due to their comparable lowest unoccupied molecular orbital (LUMO) levels and the advantage of tunable HOMO/LUMO levels through chemical modification. rsc.org This tunability is crucial for optimizing the performance of electronic devices.

In the realm of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), donor-acceptor (D-A) type conjugated polymers incorporating naphthalene units have shown significant promise. rsc.org For instance, copolymers synthesized with phenanthrene (B1679779) and naphthalene as donor units have demonstrated highly balanced ambipolar behavior with charge carrier mobilities reaching approximately 1 cm² V⁻¹ s⁻¹. rsc.org The introduction of substituents, such as dimethoxy groups, can significantly alter the optical and electrochemical properties, raising the highest occupied molecular orbital (HOMO) energy levels and affecting device performance. rsc.org Specifically, OPVs based on certain naphthalene copolymers have achieved power conversion efficiencies (PCE) as high as 5.8%. rsc.org

Furthermore, naphthalene diimide-based polymers are extensively used as non-fullerene acceptors in electronic devices due to their high crystallinity and charge transport ability. researchgate.net Research into core-substituted naphthalene diimides (cNDIs) has shown that modifying the core with various amine chains can yield materials with tunable bandgaps and high electrical conductivity, suitable for use in semiconductor devices. bohrium.com These materials have also been investigated for their potential in creating more stable and efficient organic solar cells. tugraz.at

Table 1: Properties and Applications of Naphthalene-Based Polymers in Organic Electronics

Polymer/Derivative ClassKey PropertiesApplication(s)Source(s)
Naphthalene Diimides (NDIs)Tunable HOMO/LUMO levels, high electron mobility.Organic Electronics (Fullerene alternatives) rsc.orgresearchgate.net
D-A Copolymers (Naphthalene units)Ambipolar behavior, high charge mobility (~1 cm² V⁻¹ s⁻¹).OFETs, OPVs (PCE up to 5.8%) rsc.org
Core-Substituted NDIs (cNDIs)Tunable bandgaps, high electrical conductivity.Semiconductor Devices bohrium.com
NDI-Bithiophene CopolymersIntriguing optical and electrical properties.All-Polymer Solar Cells (PCEs up to 10%) researchgate.net

Potential as Intermediates in Fine Chemical Synthesis and Agrochemicals

Substituted naphthalenes, including 1-isobutylnaphthalene, are valuable intermediates in the synthesis of fine chemicals and agrochemicals. nih.govzenfoldst.com Fine chemicals are high-purity, specialized chemicals that serve as building blocks for a vast array of products, particularly in the pharmaceutical industry. zenfoldst.com Naphthalene derivatives are crucial in this context, providing the core structure for many complex molecules. ijrpr.com The synthesis of enantiopure epoxides and their corresponding vicinal diols, for example, highlights the role of such intermediates in creating biologically active compounds. nih.gov

The agrochemical industry, which encompasses the production of herbicides, fungicides, and pesticides, also relies on naphthalene-based intermediates. sinochem.commdpi.com The development of proprietary agrochemicals often involves the use of diverse chemical building blocks, where naphthalene derivatives can introduce specific functionalities. sinochem.comevonik.com For instance, patent literature describes the use of formalin-isobutylnaphthalene sulfonic acid condensate as a component in pesticide formulations, indicating the role of isobutylnaphthalene derivatives in this sector. google.com Another patent mentions di-isobutylnaphthalene in pesticide compositions, further underscoring its relevance. rospatent.gov.ru The synthesis of these complex agrochemicals is often a multi-step process where intermediates like substituted naphthalenes are essential for building the final active ingredient. zenfoldst.comevonik.com

Emerging Research Frontiers in Naphthalene Chemistry

A significant frontier in naphthalene chemistry is the development of novel catalytic systems that promote sustainability, a core principle of green chemistry. mdpi.com Researchers are actively designing catalysts that are more efficient, reusable, and operate under milder, more environmentally benign conditions. mdpi.com One promising area is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. mdpi.com For example, a novel MoP/HY catalyst has been developed for the selective conversion of naphthalene to tetralin, an important industrial process. researchgate.net Similarly, polymer-stabilized platinum nanoparticles have been used for naphthalene hydrogenation in supercritical hexane, which allows for higher reaction rates and easy separation of the solvent. mdpi.com

Hyper-crosslinked aromatic polymers (HAPs) derived from naphthalene are also emerging as robust supports for catalysts. mdpi.com These materials possess high stability and porosity, making them excellent candidates for immobilizing metal nanoparticles, such as palladium, for use in reactions like the Suzuki cross-coupling. mdpi.com Such catalytic systems have demonstrated high efficiency and selectivity under mild conditions. mdpi.com

Furthermore, research is moving towards eliminating traditional organic solvents and harsh reagents. A noteworthy example is the hydrothermal condensation of naphthalene bisanhydride with amines in water to produce high-purity naphthalene bisimides, proceeding quantitatively without the need for organic solvents or catalysts. rsc.org Bio-based catalysts, such as chitosan-sulfonic acid, are also being employed for the green synthesis of naphthalene derivatives like azines. nih.gov

Understanding the relationship between the molecular structure of naphthalene derivatives and their chemical reactivity or biological activity is fundamental to designing new functional molecules. nih.gov Studies have systematically investigated how different substituents and their positions on the naphthalene ring influence the compound's properties. nih.govnih.gov For example, the analysis of various naphthalene derivatives has shown that parameters like hydrophobicity (π) and hydrogen acceptance (Ha) are critical in determining biological response. nih.gov

In the context of organic electronics, the structure-property relationship is paramount. Research on donor-acceptor copolymers has revealed that the choice of the polyaromatic donor unit (e.g., unsubstituted naphthalene vs. dimethoxy-substituted naphthalene) and its linkage position significantly impacts the material's optical bandgap, HOMO/LUMO energy levels, and ultimately, the performance in OFETs and OPVs. rsc.org Similarly, for dihydroxyl-substituted naphthalenes, the position of the -OH groups dictates the electronic properties and the charge transport nature of the material. tandfonline.com These insights allow for the rational design of materials with tailored electronic characteristics. tandfonline.com The development of detailed atmospheric oxidation schemes for naphthalene also relies heavily on understanding its structure and how it dictates reaction pathways with atmospheric radicals. copernicus.orgcopernicus.org

Table 2: Structure-Property/Reactivity Relationships in Naphthalene Derivatives

Structural FeatureInfluenced Property/ReactivityApplication ContextSource(s)
Substituent Hydrophobicity (π) & Hydrogen Acceptance (Ha)Biological Response/ToxicityEcotoxicology nih.gov
Substituent Position (-OH groups)Electronic Properties, Charge TransportOrganic Semiconductors tandfonline.com
Donor Unit & Linkage (in D-A Copolymers)Optical Bandgap, HOMO/LUMO LevelsOrganic Photovoltaics (OPVs) rsc.org
Ring Position of Radical AttackGaseous Oxidation PathwaysAtmospheric Chemistry copernicus.orgcopernicus.org

Integration of Advanced Computational and Spectroscopic Techniques for Predictive Modeling

The synergy between advanced computational modeling and sophisticated spectroscopic techniques is accelerating research in naphthalene chemistry. Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are powerful tools for investigating the structure and properties of naphthalene compounds. samipubco.comsamipubco.com These methods can predict key electronic characteristics, including HOMO-LUMO energy gaps, which are crucial for designing materials for organic electronics. samipubco.comsamipubco.com Molecular dynamics simulations further allow for the modeling of naphthalene's thermodynamic properties and microscopic liquid structure. aip.org Such computational studies provide deep insights into intermolecular interactions, like those between naphthalene and other molecules, which are essential for understanding cluster formation and designing functional materials. acs.org

These theoretical predictions are complemented and validated by advanced spectroscopic techniques. Methods like UV-visible, infrared (IR), and fluorescence spectroscopy are routinely used for the characterization and purity analysis of naphthalene derivatives. ijpsjournal.comnih.gov For environmental applications, Surface-Enhanced Raman Scattering (SERS) has emerged as a highly sensitive technique for detecting and quantifying trace amounts of naphthalene in aqueous media. rsc.org The integration of these experimental techniques with computational approaches provides a robust framework for predictive modeling. For instance, researchers have combined experimental spectroscopy with DFT calculations to understand the spectroscopic behavior of naphthalene on ice surfaces, which is relevant to astrochemistry. acs.org

Table 3: Application of Computational and Spectroscopic Techniques in Naphthalene Chemistry

TechniqueTypeApplicationSource(s)
Density Functional Theory (DFT)ComputationalPrediction of electronic structure, HOMO-LUMO gap, optical properties. samipubco.comsamipubco.com
Molecular Dynamics (MD)ComputationalModeling of thermodynamic properties and liquid structure. aip.org
High-Performance Liquid Chromatography (HPLC)SpectroscopicSeparation, identification, and quantification of naphthalene and its metabolites. nih.gov
Surface-Enhanced Raman Scattering (SERS)SpectroscopicUltrasensitive detection and quantification for environmental analysis. rsc.org
UV-Vis and Fluorescence SpectroscopySpectroscopicCharacterization of electronic transitions and purity; study of excited-state associates. ijpsjournal.comacs.org

Sustainable Synthesis and Environmental Remediation Innovations for Naphthalene Compounds

Innovations in sustainable synthesis and environmental remediation represent a critical research frontier for naphthalene compounds, addressing both their production and their impact as environmental pollutants.

Sustainable Synthesis: Green chemistry principles are being actively applied to the synthesis of naphthalene derivatives to minimize environmental impact. nih.gov This includes developing one-step processes, such as the transmutation of isoquinolines into substituted naphthalenes using an inexpensive phosphonium (B103445) ylide, which avoids complex, multi-step syntheses. nih.gov Another significant advancement is the use of water as a reaction medium, as demonstrated in the quantitative, catalyst-free synthesis of naphthalene bisimides via hydrothermal condensation. rsc.org These methods reduce reliance on volatile and often toxic organic solvents.

Environmental Remediation: Naphthalene is a common environmental pollutant found in soil and groundwater, necessitating effective remediation strategies. researchgate.netaip.org Bioremediation, which uses microorganisms to degrade contaminants, is a cost-effective and eco-friendly approach. aip.orgmdpi.com Studies have identified various bacterial species capable of using naphthalene as a sole carbon source, effectively breaking it down into less harmful substances. researchgate.netaip.org Phytoremediation, using plants like poplar trees, has also been investigated to remediate naphthalene-contaminated sites, where biodegradation in the soil is enhanced. acs.org For groundwater treatment, a promising innovation involves the use of calcium peroxide (CaO₂) nanoparticles in permeable reactive barriers, which release oxygen to stimulate the bioremediation of naphthalene by native microorganisms. nih.gov Research has shown that this method can lead to the complete bioremediation of naphthalene-contaminated groundwater. nih.gov

Table 4: Naphthalene Removal Efficiency Using Different Remediation Techniques

Remediation MethodContaminated MediumRemoval EfficiencyDurationSource(s)
Bioremediation (Bacterial Isolate DRK 9.1)Lab Medium99.59%96 hours aip.org
Phytoremediation (Poplar Trees)Vadose Zone Soil>90% (vapor biodegradation)Summer months acs.org
Corn-Bacterial ConsortiumSoilup to 78.55%30 days mdpi.com
CaO₂ Nanoparticles & MicroorganismsGroundwater (Column)100%50 days nih.gov

Q & A

Basic Research Questions

Q. What are the validated methodologies for synthesizing 1-Isobutylnaphthalene with high regioselectivity?

  • Methodological Answer : The synthesis of alkylated naphthalenes like this compound typically employs Friedel-Crafts alkylation. To minimize polyalkylation, use Lewis acid catalysts (e.g., AlCl₃) under controlled temperatures (0–5°C) and stoichiometric excess of naphthalene. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the mono-alkylated product. Characterization should include GC-MS for purity assessment and NMR (¹H, ¹³C) for regiochemical confirmation.

Q. How can researchers design toxicity screening protocols for this compound based on frameworks for methylnaphthalenes?

  • Methodological Answer : Adopt the systematic review framework outlined in the Toxicological Profile for Naphthalene and Derivatives . Key steps:

  • Literature Search : Use PubMed, TOXCENTER, and NTRL with inclusion criteria covering inhalation, oral, and dermal exposure routes (Table B-1) .
  • Data Extraction : Collect species-specific toxicity endpoints (e.g., hepatic/renal effects) using standardized forms (Table C-2) .
  • Risk of Bias Assessment : Apply questionnaires for experimental animal studies (e.g., randomization, allocation concealment; Table C-7) .

Q. What analytical techniques are most effective for characterizing this compound’s physicochemical properties?

  • Methodological Answer :

  • Structural Confirmation : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve isobutyl group orientation.
  • Thermodynamic Properties : Gas-phase ion energetics (e.g., ionization energy) via electron ionization mass spectrometry, as applied to methylnaphthalenes .
  • Environmental Stability : Use QSAR models to predict log Kow and biodegradation rates, validated against experimental data for structurally similar compounds .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported toxicological outcomes for this compound?

  • Methodological Answer : Follow the ATSDR’s evidence integration framework :

  • Step 1 : Classify studies by confidence level (High/Moderate/Low) based on risk of bias (e.g., randomization, outcome reporting) .
  • Step 2 : Conduct sensitivity analyses to identify confounding factors (e.g., species-specific metabolism differences).
  • Step 3 : Use meta-regression to quantify dose-response relationships across heterogeneous datasets.
    • Example : Discrepancies in hepatic toxicity may arise from variations in cytochrome P450 expression across rodent models; cross-validate with in vitro hepatocyte assays.

Q. What mechanistic insights can guide the study of this compound’s environmental fate?

  • Methodological Answer :

  • Partitioning Behavior : Measure soil-water partition coefficients (Kd) via batch equilibrium experiments, comparing results with QSAR predictions for alkylnaphthalenes .
  • Degradation Pathways : Use LC-HRMS to identify oxidation products in simulated sunlight experiments. Reference degradation pathways of 1-methylnaphthalene, where hydroxylation dominates .
  • Bioaccumulation : Conduct bioconcentration factor (BCF) assays in aquatic organisms (e.g., zebrafish), correlating with log Kow values.

Q. How can computational models improve the prediction of this compound’s reactivity in synthetic applications?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier orbital energies (HOMO/LUMO) to predict electrophilic substitution sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions for regioselective alkylation.
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., Hammett plots for substituent effects).

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